1-methyl-5-[(E)-2-{[1,3]thiazolo[4,5-c]pyridin-2-yl}ethenyl]-1H-pyrazole
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Overview
Description
1-methyl-5-[(E)-2-{[1,3]thiazolo[4,5-c]pyridin-2-yl}ethenyl]-1H-pyrazole is a heterocyclic compound that features a pyrazole ring fused with a thiazolo-pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-5-[(E)-2-{[1,3]thiazolo[4,5-c]pyridin-2-yl}ethenyl]-1H-pyrazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1-(6-methoxypyridin-2-yl)-thiourea with bromine in acetic acid, leading to the formation of the thiazolo-pyridine core . This intermediate can then be further reacted with pyrazole derivatives to yield the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
1-methyl-5-[(E)-2-{[1,3]thiazolo[4,5-c]pyridin-2-yl}ethenyl]-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.
Scientific Research Applications
1-methyl-5-[(E)-2-{[1,3]thiazolo[4,5-c]pyridin-2-yl}ethenyl]-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-methyl-5-[(E)-2-{[1,3]thiazolo[4,5-c]pyridin-2-yl}ethenyl]-1H-pyrazole involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of DNA synthesis or disruption of cellular signaling processes .
Comparison with Similar Compounds
Similar Compounds
Thiazole derivatives: Compounds like 2-aminothiazole and 4-phenylthiazole share structural similarities and are known for their biological activities.
Pyrazole derivatives: Compounds such as 3,5-dimethylpyrazole and 4-bromopyrazole are structurally related and have diverse applications in medicinal chemistry.
Uniqueness
1-methyl-5-[(E)-2-{[1,3]thiazolo[4,5-c]pyridin-2-yl}ethenyl]-1H-pyrazole is unique due to its fused ring system, which imparts distinct electronic and steric properties. This makes it a valuable scaffold for the development of new therapeutic agents and functional materials.
Properties
CAS No. |
1799267-70-1 |
---|---|
Molecular Formula |
C12H10N4S |
Molecular Weight |
242.3 |
Purity |
95 |
Origin of Product |
United States |
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